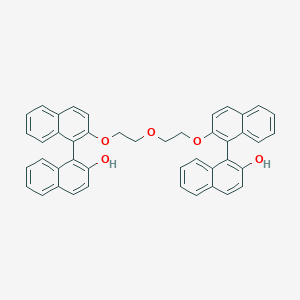![molecular formula C17H14ClN3OS B287872 2-{[3-(2-chlorophenyl)-1H-1,2,4-triazol-5-yl]sulfanyl}-1-(4-methylphenyl)ethanone](/img/structure/B287872.png)
2-{[3-(2-chlorophenyl)-1H-1,2,4-triazol-5-yl]sulfanyl}-1-(4-methylphenyl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{[3-(2-chlorophenyl)-1H-1,2,4-triazol-5-yl]sulfanyl}-1-(4-methylphenyl)ethanone is a chemical compound that has gained significant attention in scientific research. This compound belongs to the class of thiosemicarbazones, which are known to exhibit a wide range of biological activities. The unique chemical structure of 2-{[3-(2-chlorophenyl)-1H-1,2,4-triazol-5-yl]sulfanyl}-1-(4-methylphenyl)ethanone makes it a promising candidate for various applications, including medicinal chemistry and drug discovery.
作用機序
The exact mechanism of action of 2-{[3-(2-chlorophenyl)-1H-1,2,4-triazol-5-yl]sulfanyl}-1-(4-methylphenyl)ethanone is not fully understood. However, it is believed that the compound exerts its biological effects by interacting with various cellular targets, including enzymes and receptors. For example, 2-{[3-(2-chlorophenyl)-1H-1,2,4-triazol-5-yl]sulfanyl}-1-(4-methylphenyl)ethanone has been shown to inhibit the activity of certain enzymes involved in cell metabolism, which could lead to cell death.
Biochemical and physiological effects:
Studies have shown that 2-{[3-(2-chlorophenyl)-1H-1,2,4-triazol-5-yl]sulfanyl}-1-(4-methylphenyl)ethanone can have a wide range of biochemical and physiological effects. For example, this compound has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit the growth of fungal and bacterial cells, and reduce inflammation in animal models. Additionally, 2-{[3-(2-chlorophenyl)-1H-1,2,4-triazol-5-yl]sulfanyl}-1-(4-methylphenyl)ethanone has been shown to have antioxidant properties, which could have implications for the treatment of oxidative stress-related diseases.
実験室実験の利点と制限
One of the main advantages of using 2-{[3-(2-chlorophenyl)-1H-1,2,4-triazol-5-yl]sulfanyl}-1-(4-methylphenyl)ethanone in lab experiments is its wide range of biological activities. This compound has been shown to exhibit potent effects against various cellular targets, making it a promising candidate for drug discovery. However, one of the limitations of using this compound is its potential toxicity. Like many other bioactive compounds, 2-{[3-(2-chlorophenyl)-1H-1,2,4-triazol-5-yl]sulfanyl}-1-(4-methylphenyl)ethanone can have toxic effects on cells and tissues, which could limit its use in certain applications.
将来の方向性
There are several future directions for research on 2-{[3-(2-chlorophenyl)-1H-1,2,4-triazol-5-yl]sulfanyl}-1-(4-methylphenyl)ethanone. One potential area of investigation is the development of new synthetic methods for this compound, which could improve its yield and purity. Additionally, further studies are needed to elucidate the exact mechanism of action of 2-{[3-(2-chlorophenyl)-1H-1,2,4-triazol-5-yl]sulfanyl}-1-(4-methylphenyl)ethanone and its potential targets in cells. Finally, future research could focus on the development of new derivatives of this compound with improved efficacy and reduced toxicity.
合成法
The synthesis of 2-{[3-(2-chlorophenyl)-1H-1,2,4-triazol-5-yl]sulfanyl}-1-(4-methylphenyl)ethanone can be achieved through a multi-step reaction. The starting material for this synthesis is 2-chlorobenzaldehyde, which is reacted with thiosemicarbazide to form the corresponding thiosemicarbazone. This intermediate is then reacted with 4-methylacetophenone in the presence of a catalyst to yield the final product.
科学的研究の応用
2-{[3-(2-chlorophenyl)-1H-1,2,4-triazol-5-yl]sulfanyl}-1-(4-methylphenyl)ethanone has been extensively studied for its potential applications in medicinal chemistry and drug discovery. This compound has been shown to exhibit a wide range of biological activities, including antifungal, antibacterial, antitumor, and antiviral properties. Additionally, 2-{[3-(2-chlorophenyl)-1H-1,2,4-triazol-5-yl]sulfanyl}-1-(4-methylphenyl)ethanone has been investigated for its potential as a metal chelator, which could have implications for the treatment of metal-related diseases.
特性
製品名 |
2-{[3-(2-chlorophenyl)-1H-1,2,4-triazol-5-yl]sulfanyl}-1-(4-methylphenyl)ethanone |
|---|---|
分子式 |
C17H14ClN3OS |
分子量 |
343.8 g/mol |
IUPAC名 |
2-[[5-(2-chlorophenyl)-1H-1,2,4-triazol-3-yl]sulfanyl]-1-(4-methylphenyl)ethanone |
InChI |
InChI=1S/C17H14ClN3OS/c1-11-6-8-12(9-7-11)15(22)10-23-17-19-16(20-21-17)13-4-2-3-5-14(13)18/h2-9H,10H2,1H3,(H,19,20,21) |
InChIキー |
SNEPWSWNLRFGBW-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C(=O)CSC2=NNC(=N2)C3=CC=CC=C3Cl |
正規SMILES |
CC1=CC=C(C=C1)C(=O)CSC2=NNC(=N2)C3=CC=CC=C3Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-chloro-3-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino]indol-2-one](/img/structure/B287792.png)
![5'-chloro-3-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)spiro[1,3-thiazolidine-2,3'-1H-indole]-2',4-dione](/img/structure/B287793.png)
![7-amino-2',4-dioxo-2-thioxo-1,1',3,3',4,5-hexahydrospiro(2H-pyrano[2,3-d]pyrimidine-5,3'-[2'H]-indole)-6-carbonitrile](/img/structure/B287794.png)
![6-amino-3,5',7'-trimethyl-2'-oxo-1-phenyl-1,1',3',4-tetrahydrospiro(pyrano[2,3-c]pyrazole-4,3'-[2'H]-indole)-5-carbonitrile](/img/structure/B287796.png)
![5'-methyl-3-(4-methylphenyl)spiro[1,3-thiazolidine-2,3'-1H-indole]-2',4-dione](/img/structure/B287797.png)
![10,10'-Bis[9-methoxyphenanthrene]](/img/structure/B287798.png)

![4,24-Diphenyl-10,18-dioxa-3,25-diazahexacyclo[17.6.2.26,9.112,16.02,7.022,26]triaconta-1(26),2(7),3,5,8,12(28),13,15,19(27),20,22,24,29-tridecaene](/img/structure/B287802.png)





